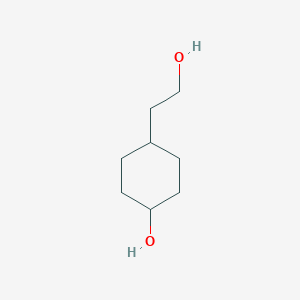

4-(2-Hydroxyethyl)cyclohexanol

Description

BenchChem offers high-quality 4-(2-Hydroxyethyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIBVWWQOOVXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548389 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-21-2 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The "Dual-Handle" Scaffold

An In-Depth Technical Guide on 4-(2-Hydroxyethyl)cyclohexanol (CAS 74058-21-2)

4-(2-Hydroxyethyl)cyclohexanol (CAS 74058-21-2) is a bifunctional aliphatic diol that serves as a critical building block in medicinal chemistry and advanced materials science. Unlike simple glycols, this molecule features a rigid cyclohexane core separating a secondary hydroxyl group (ring-bound) from a primary hydroxyl group (tethered via an ethyl chain).

This unique architecture offers two distinct advantages for researchers:

-

Orthogonal Reactivity: The steric and electronic differentiation between the primary (

) and secondary ( -

Conformational Rigidity: The cyclohexane ring provides a defined spatial arrangement (cis/trans isomerism), making it an ideal "spacer" or "linker" in fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).

Chemical Architecture & Properties

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 74058-21-2 |

| IUPAC Name | 4-(2-Hydroxyethyl)cyclohexan-1-ol |

| Molecular Formula | |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 175 °C at 20 mmHg |

| Solubility | Soluble in water, alcohols, DMSO; Amphiphilic nature |

| Refractive Index |

Stereochemical Complexity (Cis vs. Trans)

Commercially available 74058-21-2 is typically a mixture of cis and trans isomers. Understanding this stereochemistry is vital for structure-activity relationship (SAR) studies.

-

Trans-Isomer: The substituents (hydroxyl and hydroxyethyl) are in a 1,4-diequatorial arrangement (thermodynamically favored). This provides a linear, extended geometry, ideal for rigid linkers.

-

Cis-Isomer: One substituent is axial and the other equatorial. This introduces a "kink" in the molecular geometry, which can be exploited to induce turns in peptide mimetics or polymer chains.

Synthetic Pathways & Production

The industrial and laboratory synthesis primarily relies on the catalytic hydrogenation of aromatic precursors. This process converts the planar phenyl ring into a saturated cyclohexane ring.

Primary Route: Hydrogenation of Tyrosol

The most direct route involves the high-pressure hydrogenation of 4-(2-hydroxyethyl)phenol (Tyrosol).

-

Catalyst: Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al

O -

Conditions: 50–100 bar H

, 80–120 °C. -

Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the aromatic system.

Synthetic Workflow Diagram

Figure 1: Catalytic hydrogenation pathway transforming the aromatic phenol into the saturated cyclohexanol scaffold.

Reactivity & Functionalization Strategies

The power of CAS 74058-21-2 lies in the ability to differentiate its two hydroxyl groups. The primary alcohol is sterically accessible and more nucleophilic, while the secondary alcohol is sterically hindered by the ring environment.

Selective Functionalization Protocol

Scenario: You need to attach a drug payload to the primary alcohol while keeping the ring hydroxyl free for solubility or hydrogen bonding.

-

Selective Acylation/Silylation:

-

Reagent: 1.05 eq. TBDMS-Cl, Imidazole, DCM, 0 °C.

-

Outcome: The primary alcohol reacts >95% selectively due to lower steric hindrance. The secondary alcohol remains untouched.

-

Validation:

H NMR will show a shift in the triplet signal of the

-

-

Oxidation Logic:

-

Reagent: TEMPO/NaOCl (Anelli Oxidation).

-

Outcome: Selective oxidation of the primary alcohol to the carboxylic acid (via aldehyde), creating 4-hydroxycyclohexaneacetic acid . This transforms the linker into a heterobifunctional scaffold (Alcohol + Acid).

-

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity map highlighting the kinetic preference of the primary alcohol over the secondary ring alcohol.

Applications in Drug Development & Materials

Medicinal Chemistry: The "Bioisostere" Advantage

In modern drug design, replacing a phenyl ring with a saturated cyclohexane ring (saturation) often improves physicochemical properties:

-

Solubility: The breakdown of planarity and the increase in

character (Fraction -

Metabolic Stability: The cyclohexane ring is generally less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.

-

Linker Chemistry: Used in PROTACs to link an E3 ligase ligand to a target protein ligand. The rigid cyclohexane core prevents the "collapse" of the linker, maintaining the necessary distance for ternary complex formation.

Polymer Science

-

Hyperbranched Polymers: Used as an

-type monomer intermediate (after modifying one group) for synthesizing hyperbranched polyesters. -

Polyurethanes: Acts as a chain extender that introduces moisture resistance and mechanical toughness due to the cycloaliphatic ring.

Handling, Stability, and Safety (SDS Summary)

Signal Word: Warning

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile rubber). |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield.[1] |

Storage:

-

Store at room temperature (15–25 °C).

-

Hygroscopic: Keep container tightly closed under inert gas (Argon/Nitrogen) if high purity is required for anhydrous reactions.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7966, Cyclohexanol derivatives. Retrieved from [Link]

- Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability—are too many aromatic rings a liability in drug discovery? Drug Discovery Today. (Contextual citation on saturation vs.

Sources

A Comprehensive Technical Guide to 4-(2-Hydroxyethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(2-Hydroxyethyl)cyclohexanol, a versatile bifunctional molecule with significant potential in various scientific and industrial applications, including drug development. As a Senior Application Scientist, the following sections synthesize critical technical data with practical insights to facilitate its effective use in research and development.

Nomenclature and Chemical Identity

4-(2-Hydroxyethyl)cyclohexanol is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl group and a 2-hydroxyethyl group.[1] This structure imparts amphiphilic properties, with the cyclohexane ring providing a nonpolar character and the two hydroxyl groups contributing to its polarity and water solubility.[1] The compound is typically available as a mixture of cis and trans isomers.

A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in scientific contexts.

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | 2-(4-Hydroxycyclohexyl)ethanol | TCI Chemicals |

| Common Name | 4-(2-Hydroxyethyl)cyclohexanol | CymitQuimica[1] |

| Synonyms | 4-Hydroxycyclohexaneethanol | TCI Chemicals |

| Cyclohexaneethanol, 4-Hydroxy- | CymitQuimica[1] | |

| CAS Number | 74058-21-2 | CymitQuimica, Spectrum Chemical[1][2] |

| Molecular Formula | C₈H₁₆O₂ | CymitQuimica, Spectrum Chemical[1][2] |

| Molecular Weight | 144.21 g/mol | CymitQuimica, Spectrum Chemical[1][2] |

| InChI | InChI=1/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | CymitQuimica[1] |

| SMILES | C1CC(CCC1CCO)O | CymitQuimica[1] |

Physicochemical Properties

The physical and chemical properties of 4-(2-Hydroxyethyl)cyclohexanol dictate its behavior in various systems and are fundamental to its application in experimental design.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid at room temperature | CymitQuimica[1] |

| Solubility | Soluble in water | CymitQuimica[1] |

| Boiling Point | 175 °C at 20 mmHg | Tokyo Chemical Industry Co., Ltd.[3] |

| Specific Gravity (20/20) | 1.05 | Tokyo Chemical Industry Co., Ltd.[3] |

| Refractive Index | 1.49 | Tokyo Chemical Industry Co., Ltd.[3] |

The presence of two hydroxyl groups allows for hydrogen bonding, contributing to its water solubility and relatively high boiling point.[1] These properties are advantageous in formulations and as a solvent in various chemical reactions.[1]

Synthesis and Availability

While specific, detailed synthesis routes for 4-(2-Hydroxyethyl)cyclohexanol are not extensively published in readily available literature, its structure suggests it can be synthesized through the reduction of corresponding esters or carboxylic acids, such as derivatives of 4-cyclohexaneacetic acid.

The compound is commercially available from various chemical suppliers, typically as a mixture of cis and trans isomers. For specific research needs, purification of the desired isomer may be necessary.

Applications in Research and Drug Development

The bifunctional nature of 4-(2-Hydroxyethyl)cyclohexanol makes it a valuable building block in several areas of chemical synthesis and materials science.

Role as a Diol Monomer

As a diol, 4-(2-Hydroxyethyl)cyclohexanol can be used as a monomer in the synthesis of polyesters and polyurethanes.[3] The incorporation of the cyclohexyl ring into the polymer backbone can impart desirable properties such as increased rigidity, thermal stability, and modified solubility.

Intermediate in Organic Synthesis

The two hydroxyl groups offer reactive sites for a variety of chemical transformations. The primary alcohol of the hydroxyethyl group and the secondary alcohol on the cyclohexane ring can be selectively protected and functionalized, allowing for the synthesis of more complex molecules. This makes it a useful intermediate for creating compounds with specific steric and electronic properties.

Potential in Drug Delivery and Formulation

The amphiphilic character of 4-(2-Hydroxyethyl)cyclohexanol suggests its potential use as a surfactant or emulsifier in drug formulations.[1] Surfactants are critical in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), which can enhance bioavailability.[4]

Experimental Protocol: A Conceptual Synthesis Approach

Objective: To synthesize 4-(2-Hydroxyethyl)cyclohexanol via the reduction of a suitable ester precursor, such as ethyl 2-(4-oxocyclohexyl)acetate.

Materials:

-

Ethyl 2-(4-oxocyclohexyl)acetate (precursor)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) (reducing agent)

-

Anhydrous ethanol or Tetrahydrofuran (THF) (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution (for workup)

-

Sodium sulfate (Na₂SO₄), anhydrous (drying agent)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the starting ester, ethyl 2-(4-oxocyclohexyl)acetate, in an appropriate anhydrous solvent (e.g., ethanol for NaBH₄ or THF for LiAlH₄).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution. The choice of reducing agent is critical; LiAlH₄ is a much stronger reducing agent and requires more stringent anhydrous conditions and careful handling.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid solution (with cooling).

-

Workup: Acidify the reaction mixture with dilute HCl. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure 4-(2-Hydroxyethyl)cyclohexanol.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which is particularly important when using highly reactive reducing agents like LiAlH₄.

-

Choice of Reducing Agent: NaBH₄ is a milder reducing agent suitable for reducing ketones and aldehydes, while LiAlH₄ can reduce both esters and ketones to alcohols. The choice depends on the specific precursor used.

-

Reaction Monitoring: TLC is a rapid and effective technique to determine the endpoint of the reaction, preventing over- or under-reaction and ensuring optimal yield.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from byproducts and unreacted starting materials, ensuring high purity of the final compound.

Logical Relationships and Potential Modifications

The structure of 4-(2-Hydroxyethyl)cyclohexanol allows for various synthetic modifications, making it a versatile scaffold.

Caption: Synthetic pathways originating from 4-(2-Hydroxyethyl)cyclohexanol.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 4-(2-Hydroxyethyl)cyclohexanol. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[1] In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-(2-Hydroxyethyl)cyclohexanol is a valuable and versatile chemical intermediate with a unique combination of a cycloaliphatic core and two hydroxyl groups. Its properties make it a promising candidate for applications in polymer chemistry, organic synthesis, and potentially in the formulation of pharmaceuticals. A thorough understanding of its chemical identity, physicochemical properties, and reactivity is essential for leveraging its full potential in research and development.

References

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Cyclohexane-based Diols for Advanced Research and Development

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Cyclohexanedimethanol (CHDM), a key aliphatic diol utilized in the synthesis of advanced polymers and specialty chemicals. Due to the limited availability of specific experimental data for 4-(2-hydroxyethyl)cyclohexan-1-ol, this guide focuses on the well-characterized and structurally related CHDM. The principles and methodologies discussed herein are broadly applicable to the characterization of other cyclohexane-based diols, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Isomerism: The Foundation of Physical Behavior

1,4-Cyclohexanedimethanol (C8H16O2) is a symmetrical, saturated cycloaliphatic diol.[1][2] Its fundamental structure consists of a cyclohexane ring with two hydroxymethyl (-CH2OH) groups attached at the 1 and 4 positions. This seemingly simple molecule exists as two geometric isomers, cis and trans, which arise from the relative orientation of the hydroxymethyl groups with respect to the plane of the cyclohexane ring.

The ratio of cis to trans isomers significantly influences the material's physical properties. The manufacturing process typically yields a mixture of these isomers, and the specific ratio can be tailored to achieve desired performance characteristics in the final product. The trans isomer, with its more linear and symmetrical structure, tends to have a higher melting point and can pack more efficiently into a crystal lattice.[2] Conversely, the cis isomer has a bent structure that disrupts crystalline packing, resulting in a lower melting point.[2]

Caption: Chair conformations of cis and trans isomers of 1,4-Cyclohexanedimethanol.

Core Physical Properties: A Quantitative Overview

The physical properties of 1,4-Cyclohexanedimethanol are summarized in the table below. These values are critical for process design, formulation development, and predicting the behavior of CHDM in various applications.

| Physical Property | cis-isomer | trans-isomer | Mixture | Reference |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | [2] |

| Appearance | White waxy solid | White waxy solid | White low melting solid | [2] |

| Melting Point | 43 °C | 67 °C | 41-61 °C | [2] |

| Boiling Point | 286 °C | 283 °C | 284-288 °C | [2][3] |

| Density | - | - | 1.0381 g/cm³ at 25°C/4°C | [2] |

| Flash Point | - | - | 166 °C | [2] |

| Water Solubility | High | High | 920,000 mg/L at 20°C | [2] |

| Vapor Pressure | - | - | 3.08 x 10⁻⁴ mm Hg at 25°C | [2] |

| LogP (Octanol/Water) | - | - | 1.14 (estimated) | [2] |

Experimental Determination of Key Physical Properties

Accurate determination of physical properties is paramount for quality control and research applications. The following section details standard protocols for measuring key parameters of cyclohexane-based diols.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity and isomeric composition. DSC is the preferred method as it provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the diol into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature to 100°C at a rate of 10°C/min. This initial heating cycle is to remove any thermal history of the sample.

-

Hold at 100°C for 2 minutes.

-

Cool the sample to -20°C at a rate of 10°C/min.

-

Hold at -20°C for 5 minutes to ensure complete crystallization.

-

Ramp the temperature to 80°C at a rate of 5°C/min. This second heating scan is used to determine the melting point.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the complete melting of the sample.

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point Determination by Ebulliometry

Causality: The boiling point provides information about the volatility of the compound, which is essential for distillation and purification processes. Ebulliometry measures the boiling point of a liquid by determining the temperature at which its vapor pressure equals the atmospheric pressure.

Protocol:

-

Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or thermocouple.

-

Sample Introduction: Introduce a known volume of the diol into the boiling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Allow the liquid to boil and the vapor to reflux in the condenser. The temperature will stabilize when the liquid and vapor phases are in equilibrium.

-

Measurement: Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement and correct the boiling point to standard pressure if necessary.

Density Measurement using a Pycnometer

Causality: Density is a fundamental physical property that is often required for converting between mass and volume. A pycnometer provides a precise method for determining the density of a liquid by measuring the mass of a known volume.

Protocol:

-

Calibration: Clean and dry the pycnometer and determine its empty mass. Then, fill it with deionized water of a known temperature and determine the mass of the water-filled pycnometer. The volume of the pycnometer can be calculated from the mass and density of the water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the diol sample, ensuring no air bubbles are present.

-

Mass Determination: Measure the mass of the pycnometer filled with the diol.

-

Calculation: The density of the diol is calculated by dividing the mass of the diol by the volume of the pycnometer.

Solubility and Partition Coefficient: Implications for Formulation and Bioavailability

The two hydroxyl groups in 1,4-Cyclohexanedimethanol make it readily soluble in water and other polar solvents like ethanol.[2] This high water solubility is a key attribute for its use in aqueous-based formulations and as a monomer in polymerization reactions conducted in polar media.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For CHDM, the estimated LogP of 1.14 suggests a relatively balanced hydrophilic-lipophilic character.[2] This property is particularly relevant in pharmaceutical applications, where it can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The physical properties of 1,4-Cyclohexanedimethanol are fundamentally dictated by its molecular structure, particularly the presence of two hydroxyl groups and the cis/trans isomerism of the cyclohexane ring. Understanding and accurately measuring these properties are essential for the effective application of this versatile diol in research and industrial settings. The methodologies outlined in this guide provide a robust framework for the characterization of CHDM and other related cycloaliphatic alcohols.

References

-

LookChem. [4-(hydroxymethyl)cyclohexyl]methanol. [Link]

-

Reddit. 4-Methylcyclohexane methanol?. [Link]

-

Wikipedia. 4-Methylcyclohexanemethanol. [Link]

-

PubChem. 4-Methylcyclohexanol. [Link]

-

PubChem. 4-Methylcyclohexanemethanol. [Link]

-

Wikipedia. Cyclohexanol. [Link]

-

Cheméo. Chemical Properties of Cyclohexanemethanol (CAS 100-49-2). [Link]

-

PubChem. 4-(Hydroxymethyl)-1-methylcyclohexanol. [Link]

-

PubChem. [4-(Hydroxymethyl)cyclohexyl]methanol;phenol. [Link]

-

PubChem. 1,4-Cyclohexanedimethanol. [Link]

-

Cheméo. Chemical Properties of 1,4-Cyclohexanedimethanol (CAS 105-08-8). [Link]

-

PubChem. 4-(2-Hydroxyethyl)cyclohexan-1-one. [Link]

-

CAS Common Chemistry. Magnesium aluminate metasilicate. [Link]

Sources

Technical Guide: NMR Spectra Analysis of 4-(2-Hydroxyethyl)cyclohexanol

Executive Summary & Structural Context[1][2][3][4]

4-(2-Hydroxyethyl)cyclohexanol (CAS: 74058-21-2 for mixture) is a bifunctional cycloaliphatic building block used in the synthesis of polyesters and polyurethanes.[1] Its structural analysis is non-trivial due to the presence of cis and trans diastereomers, which exhibit distinct physical and spectral properties.

This guide provides a definitive workflow for distinguishing these isomers using 1D and 2D NMR spectroscopy. The core analytical challenge lies in differentiating the ring hydroxyl group (secondary) from the hydroxyethyl tail (primary) and assigning the stereochemistry based on ring conformation dynamics.

Stereochemical Logic

The analysis relies on Conformational Free Energy (A-values) .

-

Hydroxyl group (-OH): A-value

0.87 kcal/mol.[1] -

Hydroxyethyl group (-CH

CH

Key Insight: The bulkier hydroxyethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain. Therefore, the stereochemistry is defined by the orientation of the ring hydroxyl group relative to this fixed anchor.

| Isomer | Conformation | Stability | Ring H1 Orientation |

| Trans | Diequatorial (OH eq, Sidechain eq) | Most Stable | Axial |

| Cis | Axial-Equatorial (OH ax, Sidechain eq) | Less Stable | Equatorial |

Experimental Protocol

To ensure high-resolution data and unambiguous assignment, follow this standardized protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard for shift comparison.[1] Use DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

D

O Exchange: Mandatory. Run the standard

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30).[1]

-

Transients (Scans): Minimum 16 scans for

H; 256-512 scans for -

Delay (D1): Set to

1.0 s to ensure relaxation of methine protons.

H NMR Analysis: The Diagnostic Workflow

The distinction between cis and trans isomers rests primarily on the multiplicity and chemical shift of the methine proton at position 1 (H1 ), geminal to the ring hydroxyl group.

Ring Methine Proton (H1)

This is the "fingerprint" region.

-

Trans-Isomer (Axial H1):

-

Cis-Isomer (Equatorial H1):

Side Chain Assignment

The hydroxyethyl group signals are generally invariant between isomers but must be distinguished from ring protons.

-

Terminal Methylene (-C H

OH): Triplet ( -

Internal Methylene (-C H

-CH

Summary Table of H Shifts ( )

| Proton | Trans-Isomer Shift ( | Cis-Isomer Shift ( | Multiplicity | Diagnostic Value |

| H1 (Ring CH-OH) | 3.55 | 4.02 | Primary | |

| H4 (Ring CH-R) | 1.35 - 1.45 | 1.35 - 1.45 | Multiplet | Low |

| Side Chain -CH | 3.70 | 3.70 | Triplet | Confirmation |

| Side Chain -CH | 1.55 | 1.55 | Multiplet | Low |

| -OH Groups | 1.5 - 3.0 | 1.5 - 3.0 | Broad Singlet | Variable |

C NMR Analysis

Carbon-13 NMR provides confirmation through the Gamma-Gauche Effect .[1]

-

C1 (Carbinol Carbon):

-

C3/C5 (Ring Methylenes):

-

In the cis isomer, the axial OH group exerts a shielding

-gauche effect on C3 and C5, shifting them upfield by 4–6 ppm compared to the trans isomer.

-

Structural Confirmation Workflow (Visualization)

The following diagram illustrates the decision logic for assigning the specific isomer based on spectral data.

Figure 1: Logic flow for distinguishing cis/trans isomers via H1 proton analysis.

Advanced Characterization (2D NMR)

If the sample is a mixture or contains impurities, 2D NMR is required to trace the spin systems.

-

COSY (Correlation Spectroscopy):

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Distinguish the two oxygenated carbons.[3]

-

Ring C1 (CH) will phase opposite to the side chain terminal C (CH

) in multiplicity-edited HSQC.

-

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][4][5] Chem.1997 , 62, 7512–7515.[1][4][5] Link[1]

-

Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[1] (Foundational text for A-values and conformational analysis).

-

Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry; Wiley: Chichester, 2002.[1] (Methodology for coupling constant analysis in cyclohexanes).

-

SDBS (Spectral Database for Organic Compounds) . "Cyclohexanol and Derivatives."[1][6][7][8] National Institute of Advanced Industrial Science and Technology (AIST).[1] Link (Referenced for general cyclohexane shift trends).[1]

Sources

- 1. 2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 141103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. kbfi.ee [kbfi.ee]

- 8. 4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-(2-hydroxyethyl)cyclohexanol, a diol of significant interest in various chemical and pharmaceutical applications. With full editorial control, this document is structured to offer not just procedural steps, but also a deep understanding of the underlying chemical principles and experimental rationale.

Introduction: The Significance of 4-(2-Hydroxyethyl)cyclohexanol

4-(2-Hydroxyethyl)cyclohexanol is a valuable bifunctional molecule characterized by a cyclohexane ring bearing both a primary and a secondary hydroxyl group. This unique structure imparts properties that make it a versatile building block in organic synthesis and materials science. Its applications span from the synthesis of polyesters and polyurethanes to its use as a precursor for pharmacologically active molecules. The presence of two hydroxyl groups with different reactivities allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.

Primary Synthetic Route: Catalytic Hydrogenation of 4-(2-Hydroxyethyl)phenol

The most direct and industrially scalable method for the synthesis of 4-(2-hydroxyethyl)cyclohexanol is the catalytic hydrogenation of the aromatic precursor, 4-(2-hydroxyethyl)phenol. This reaction involves the reduction of the benzene ring to a cyclohexane ring, a transformation that requires a suitable catalyst and specific reaction conditions to achieve high yield and selectivity.

Causality Behind Experimental Choices

The selection of catalyst is paramount in the hydrogenation of phenols. Noble metal catalysts, particularly those based on Rhodium (Rh) and Ruthenium (Ru) , have demonstrated high efficacy in the hydrogenation of aromatic rings under relatively mild conditions.[1][2] These catalysts are typically dispersed on high-surface-area supports like activated carbon or alumina to maximize their activity and facilitate recovery.[1]

The choice of solvent can also influence the reaction rate and selectivity. Polar solvents such as ethanol or water are often employed to dissolve the phenolic starting material.[3] Reaction temperature and hydrogen pressure are critical parameters that must be carefully controlled to ensure complete hydrogenation of the aromatic ring while minimizing side reactions, such as hydrogenolysis of the hydroxyl groups.

The hydrogenation of substituted phenols, such as 4-(2-hydroxyethyl)phenol, typically results in a mixture of cis and trans diastereomers.[2] The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. Generally, hydrogenation of phenols over rhodium or ruthenium catalysts tends to favor the formation of the cis isomer.[2]

Experimental Protocol: Hydrogenation of 4-(2-hydroxyethyl)phenol

This protocol describes a representative procedure for the synthesis of 4-(2-hydroxyethyl)cyclohexanol via catalytic hydrogenation.

Materials:

-

4-(2-Hydroxyethyl)phenol

-

5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Alumina (Rh/Al₂O₃)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, a solution of 4-(2-hydroxyethyl)phenol in ethanol (e.g., 10% w/v) is prepared.

-

Catalyst Addition: The catalyst (e.g., 5% Ru/C, typically 1-5 mol% relative to the substrate) is carefully added to the solution.

-

Purging: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.

-

Reaction: The autoclave is pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa) and heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.[1]

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing the reactor) and analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst. The catalyst can often be recycled for subsequent runs.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2-hydroxyethyl)cyclohexanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure cis and trans isomers of 4-(2-hydroxyethyl)cyclohexanol.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-(2-Hydroxyethyl)phenol | |

| Catalyst | 5% Ru/C or 5% Rh/Al₂O₃ | [1][2] |

| Solvent | Ethanol | [4] |

| Temperature | 80-120 °C | [1] |

| Pressure | 5-10 MPa H₂ | [1] |

| Typical Yield | >90% |

Alternative Synthetic Route: Reduction of a Cyclohexanone Precursor

An alternative, though less direct, approach to 4-(2-hydroxyethyl)cyclohexanol involves the synthesis and subsequent reduction of a corresponding cyclohexanone derivative, namely 4-(2-hydroxyethyl)cyclohexanone.

Synthesis of 4-(2-Hydroxyethyl)cyclohexanone

The synthesis of 4-substituted cyclohexanones can be challenging.[5] One potential, albeit multi-step, pathway could involve the protection of the hydroxyl group of 4-(2-hydroxyethyl)phenol, followed by a Birch reduction to yield a cyclohexadiene, which could then be hydrolyzed and isomerized to the desired α,β-unsaturated ketone. Subsequent conjugate addition of a suitable nucleophile and further transformations would be required to arrive at 4-(2-hydroxyethyl)cyclohexanone. A more direct synthesis of 4-hydroxy-cyclohexanone has been reported starting from 1,4-cyclohexanedione ethylene glycol single ketal, which is reduced with sodium borohydride followed by hydrolysis of the ketal.[6] A similar strategy could potentially be adapted for the synthesis of 4-(2-hydroxyethyl)cyclohexanone, though this would require a suitable starting material.

Reduction of 4-(2-Hydroxyethyl)cyclohexanone

Once obtained, the 4-(2-hydroxyethyl)cyclohexanone can be reduced to the target diol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and would be a suitable choice for this transformation.[7]

Experimental Protocol: Reduction of 4-(2-hydroxyethyl)cyclohexanone

Materials:

-

4-(2-Hydroxyethyl)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolution: 4-(2-Hydroxyethyl)cyclohexanone is dissolved in methanol or ethanol in a round-bottom flask.

-

Cooling: The solution is cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-(2-hydroxyethyl)cyclohexanol can be purified by column chromatography or distillation.

The stereochemical outcome of the reduction is dependent on the steric hindrance around the carbonyl group. Reduction of substituted cyclohexanones with small hydride reagents like NaBH₄ generally favors the formation of the thermodynamically more stable equatorial alcohol.[7]

Visualizations

Primary Synthetic Route: Catalytic Hydrogenation

Caption: Alternative synthesis via a cyclohexanone intermediate.

Conclusion

The synthesis of 4-(2-hydroxyethyl)cyclohexanol is most effectively achieved through the catalytic hydrogenation of 4-(2-hydroxyethyl)phenol. This method is direct, high-yielding, and scalable. While an alternative route involving the reduction of a cyclohexanone precursor is chemically plausible, the synthesis of the intermediate ketone presents a significant challenge. For researchers and professionals in drug development and materials science, the catalytic hydrogenation pathway offers a reliable and efficient method to access this valuable diol. Careful selection of catalyst and optimization of reaction conditions are key to maximizing yield and controlling the stereochemical outcome of the final product.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

- RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)

-

Rhodium-catalyzed synthesis of cyclohexenones via a novel [4 + 2] annulation - PubMed. (URL: [Link])

-

Advancing Rhodium-based Catalysts in Ethanol Synthesis through Tandem Catalysis | ChemRxiv. (URL: [Link])

- EP0449602A1 - Method for producing 4-(2'-methoxyethyl)

-

Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - MDPI. (URL: [Link])

- CN102850200B - A kind of method of suitability for industrialized production 4-hydroxy-cyclohexanone - Google P

-

Research Article Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts - SAS Publishers. (URL: [Link])

-

trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (URL: [Link])

-

Studies on the reduction of some substituted cyclohexanones - Semantic Scholar. (URL: [Link])

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. (URL: [Link])

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])

-

trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives | ACS Catalysis. (URL: [Link])

-

(PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (URL: [Link])

-

(PDF) Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support - ResearchGate. (URL: [Link])

-

Selective hydrogenation of phenol to cyclohexanone by SiO 2 -supported rhodium nanoparticles under mild conditions | Request PDF - ResearchGate. (URL: [Link])

-

Cyclohexanone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support - MDPI. (URL: [Link])

-

Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate. (URL: [Link])

-

Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight - Green Chemistry (RSC Publishing). (URL: [Link])

-

Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. (URL: [Link])

-

A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block | ACS Omega. (URL: [Link])

Sources

- 1. saspublishers.com [saspublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. CN102850200B - A kind of method of suitability for industrialized production 4-hydroxy-cyclohexanone - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Advanced Material Architectures: The Strategic Utility of 4-(2-Hydroxyethyl)cyclohexanol (HEC)

[1]

Executive Summary

4-(2-Hydroxyethyl)cyclohexanol (HEC) (CAS: 74058-21-2) represents a specialized class of cycloaliphatic diols that bridges the gap between rigid aromatic monomers and flexible linear aliphatic chains. Unlike symmetric diols (e.g., 1,4-cyclohexanedimethanol or 1,6-hexanediol), HEC possesses a unique asymmetric hydroxyl functionality : a primary hydroxyl group on the ethyl tail and a secondary hydroxyl group directly attached to the cyclohexane ring.

This structural asymmetry allows for kinetic selectivity in polymerization, enabling precise control over polymer architecture—a critical advantage in the design of thermoplastic polyurethanes (TPUs), high-performance polyesters, and biocompatible matrices for drug delivery.

Molecular Engineering & Reactivity Profile

The Asymmetric Advantage

The core value of HEC lies in the differential reactivity of its two hydroxyl groups.

-

Primary Hydroxyl (-CH₂CH₂OH): High nucleophilicity; reacts rapidly with isocyanates or carboxyl groups. Ideal for initiating chain growth or forming prepolymers.

-

Secondary Hydroxyl (Ring-OH): Sterically hindered and less acidic; exhibits slower reaction kinetics. This allows for "delayed" crosslinking or controlled chain extension steps, preventing premature gelation in complex syntheses.

Structural Impact on Materials

Incorporating the cyclohexane ring into the polymer backbone confers specific mechanical and optical properties:

-

High Glass Transition Temperature (Tg): The rigid ring structure restricts chain rotation, elevating the Tg compared to linear analogs, which improves thermal stability.

-

UV & Hydrolytic Stability: Unlike aromatic diols (e.g., Bisphenol A), the cycloaliphatic nature of HEC does not absorb UV light in the near-visible spectrum, preventing yellowing in optical coatings and medical devices.

-

Biocompatibility: HEC is classified as a biocompatible building block, making it a superior candidate for implantable devices where aromatic toxicity is a concern.

Reactivity Visualization

The following diagram illustrates the kinetic hierarchy of HEC during polymerization.

Figure 1 : Kinetic hierarchy of HEC functional groups. The primary hydroxyl drives initial oligomerization, while the secondary hydroxyl facilitates final chain extension or crosslinking.

Applications in High-Performance Polymers

Biocompatible Thermoplastic Polyurethanes (TPUs)

In the medical device sector, HEC acts as a chain extender that balances hardness and flexibility.

-

Mechanism : HEC reacts with diisocyanates (e.g., H12MDI or IPDI) to form the "hard segment" of the TPU.

-

Benefit : The asymmetric structure disrupts the crystallinity of the hard segment slightly more than symmetric diols (like 1,4-butanediol), resulting in TPUs with better optical clarity and tunable degradation rates for drug eluting stents or catheters.

Advanced Polyesters

HEC is used to synthesize amorphous copolyesters. The cyclohexane ring prevents efficient packing, which is advantageous for:

-

Heat-Shrink Films : Controlling the shrinkage curve.

-

Transparent Resins : Preventing crystallization haze.

Experimental Protocol: Synthesis of HEC-Based Polyurethane

Objective : Synthesize a segmented polyurethane elastomer using HEC as the chain extender to demonstrate its reactivity profile.

Materials

| Reagent | Function | Purity Requirement |

| Polycaprolactone Diol (PCL) | Soft Segment (MW 2000) | Dried, <0.05% H₂O |

| Isophorone Diisocyanate (IPDI) | Diisocyanate | >99.5% |

| 4-(2-Hydroxyethyl)cyclohexanol | Chain Extender | >98% (cis/trans mix) |

| Dibutyltin Dilaurate (DBTDL) | Catalyst | Analytical Grade |

| DMAc / DMF | Solvent | Anhydrous |

Methodology (Two-Step Prepolymer Method)

This protocol utilizes the reactivity difference of HEC to ensure uniform hard segment distribution.

Step 1: Prepolymer Formation

-

Charge the dried PCL diol into a 4-neck flask equipped with nitrogen inlet, mechanical stirrer, and thermometer.

-

Heat to 80°C .

-

Add IPDI dropwise. Maintain NCO:OH ratio of 2:1 (based on PCL diol).

-

Add catalyst (DBTDL, 50 ppm).

-

React for 2 hours.

-

Validation: Titrate free NCO content (ASTM D2572). Reaction is complete when NCO% reaches theoretical calculated value.

-

Step 2: Chain Extension with HEC

-

Dissolve the HEC in anhydrous DMAc (10% w/v solution) to facilitate mixing.

-

Add the HEC solution to the prepolymer at 60°C .

-

Note: The temperature is lowered to control the reaction of the secondary hydroxyl.

-

-

Increase temperature to 90°C after 30 minutes to drive the reaction of the secondary -OH group.

-

Stir until the viscosity increases significantly (indicating high MW).

-

Cast the solution onto a Teflon plate and cure at 100°C for 12 hours.

Step 3: Characterization

-

FTIR : Monitor disappearance of the NCO peak at 2270 cm⁻¹.

-

DSC : Measure Tg. Expect a Tg shift upwards compared to butanediol-extended PU due to the cyclohexane ring.

Quantitative Data Summary

The following table contrasts HEC with common chain extenders used in materials science.

| Property | HEC (4-(2-Hydroxyethyl)cyclohexanol) | 1,4-CHDM (Cyclohexanedimethanol) | 1,4-BDO (Butanediol) |

| Structure | Asymmetric (Primary/Secondary OH) | Symmetric (Primary/Primary OH) | Symmetric (Primary/Primary OH) |

| Reactivity | Dual-Kinetic (Fast/Slow) | Fast | Fast |

| Hard Segment Tg | High (Rigid Ring) | High (Rigid Ring) | Moderate (Linear) |

| UV Stability | Excellent (Aliphatic) | Excellent (Aliphatic) | Poor (if used with aromatics) |

| Biocompatibility | High (Low toxicity profile) | High | Moderate |

| Primary Use | Tunable TPUs, Optical Resins | Polyesters (PETG) | General TPUs |

Strategic Synthesis Workflow

The following flowchart details the decision logic for selecting HEC in polymer synthesis, highlighting the "Self-Validating" checkpoints.

Figure 2 : Decision matrix and validation workflow for incorporating HEC into polymer synthesis.

References

-

Tokyo Chemical Industry (TCI) . 4-(2-Hydroxyethyl)cyclohexanol (cis- and trans- mixture) Product Specifications. Retrieved from .

-

PubChem . Compound Summary: 4-(2-Hydroxyethyl)cyclohexanol (CAS 74058-21-2).[1] National Library of Medicine. Retrieved from .

-

CymitQuimica . Chemical Properties and Applications of CAS 74058-21-2. Retrieved from .

-

National Institutes of Health (NIH) . Biocompatibility of Cycloaliphatic Diols in Medical Polymers. (General Reference on Class Properties). Retrieved from .

Methodological & Application

Application Note: 4-(2-Hydroxyethyl)cyclohexanol in Polyurethane Synthesis

This Application Note is structured as a high-level technical guide for polymer chemists and material scientists. It focuses on the specific utility of 4-(2-Hydroxyethyl)cyclohexanol (HEC) as an asymmetric cycloaliphatic chain extender in polyurethane (PU) synthesis.

Executive Summary

4-(2-Hydroxyethyl)cyclohexanol (HEC, CAS: 74058-21-2) represents a unique class of asymmetric cycloaliphatic diols. Unlike standard symmetric chain extenders (e.g., 1,4-Butanediol or 1,4-Cyclohexanedimethanol), HEC possesses one primary hydroxyl (on the ethyl side chain) and one secondary hydroxyl (directly on the cyclohexane ring).

This guide details the protocol for leveraging this differential reactivity to synthesize Polyurethanes (PUs) with tunable morphology. By controlling the reaction kinetics of the hard segment, researchers can achieve polymers with superior optical transparency, high glass transition temperatures (

Chemical Profile & Material Science

The Asymmetric Advantage

Standard chain extenders react at uniform rates, often leading to random distribution of hard segments. HEC’s structure dictates a sequential reaction pathway:

-

Primary –OH (Hydroxyethyl): High kinetic rate. Reacts readily at lower temperatures (

C). -

Secondary –OH (Cyclohexyl): Lower kinetic rate due to steric hindrance and electronic environment. Requires elevated temperatures (

C) or specific catalysis.

Material Properties (HEC)

| Property | Value | Relevance to PU Synthesis |

| Molecular Weight | 144.21 g/mol | Moderate chain length balances rigidity and flexibility. |

| Physical State | Viscous Liquid / Low-melt Solid | Easier handling than high-melting solid extenders (e.g., HQEE). |

| Stereochemistry | Cis/Trans mixture | Trans-isomer promotes better packing and higher |

| Hydroxyl Type | Enables "Step-Programmed" polymerization. |

Reaction Mechanism & Control

The synthesis relies on the Prepolymer Method to maximize the structural regularity of the polymer backbone. The differential reactivity allows the primary hydroxyl to preferentially cap isocyanate groups or extend chains linearly before the secondary hydroxyl engages in final cross-linking or chain completion.

Signaling Pathway: Differential Reaction Kinetics

The following diagram illustrates the kinetic hierarchy during the reaction with a Diisocyanate (e.g., Hexamethylene Diisocyanate, HDI).

Figure 1: Kinetic pathway of HEC reacting with isocyanates. The primary hydroxyl drives initial chain extension, while the secondary hydroxyl requires thermal activation to complete the network.

Detailed Synthesis Protocol

Objective: Synthesize a thermoplastic polyurethane (TPU) elastomer using HEC as the chain extender.

Reagents & Equipment[1][2]

-

Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000 or 2000). Dehydrate at 100°C under vacuum for 2h before use.

-

Isocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (

) or Hexamethylene Diisocyanate (HDI) for UV stability. -

Chain Extender: 4-(2-Hydroxyethyl)cyclohexanol (HEC). Dry over molecular sieves.

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.01 - 0.05 wt%).

-

Solvent (Optional): Dimethylformamide (DMF) or DMAc if solution polymerization is preferred.

Step-by-Step Methodology (Two-Step Prepolymer Route)

Step 1: Prepolymer Synthesis (NCO-Termination)

-

Charge Reactor: Add dehydrated PTMEG to a jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and thermocouple.

-

Isocyanate Addition: Add the diisocyanate (

) to the polyol.-

Stoichiometry: Target an NCO:OH ratio of 2:1 to 3:1 to ensure isocyanate termination.

-

-

Reaction: Heat to 80°C under nitrogen blanket.

-

Monitoring: React for 2–3 hours. Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer conversion.

Step 2: Chain Extension with HEC (The Critical Step)

Rationale: HEC is added now to link the prepolymer chains. The primary OH will react first.

-

Temperature Adjustment: Cool the prepolymer to 60°C .

-

Why? Lower temperature favors the reaction of the primary hydroxyethyl group, preventing premature gelation or random reaction of the secondary hydroxyl.

-

-

HEC Addition: Add the calculated amount of HEC (stoichiometric equivalent to free NCO).

-

Phase I Mixing: Stir vigorously for 5–10 minutes.

-

Observation: Viscosity will increase moderately as linear extension occurs via the primary alcohol.

-

-

Catalyst Addition: Add DBTDL (0.02 wt%).

-

Phase II Curing (Thermal Activation):

-

Pouring: Pour the viscous mixture into a pre-heated Teflon mold.

-

Oven Cure: Place in an oven at 100°C – 110°C for 16–24 hours.

-

Mechanism:[1] This high temperature is strictly required to drive the reaction of the sterically hindered secondary cyclohexyl hydroxyl group to completion.

-

Step 3: Post-Cure & Annealing

-

Demold: Remove the TPU sheet.

-

Annealing: Anneal at 80°C for 24 hours to relax internal stresses and maximize crystallinity of the hard segments.

Characterization & Validation

To validate the successful incorporation of HEC and the integrity of the polymer network, the following tests are mandatory:

| Technique | Target Metric | Success Criteria |

| FTIR Spectroscopy | NCO Peak ( | Disappearance: Complete consumption of NCO indicates full reaction of the secondary OH. |

| DSC (Thermal) | Shift: HEC-based PUs typically show a | |

| GPC (Molecular Weight) | High | |

| Tensile Testing | Modulus & Elongation | Balance: High modulus (ring effect) with retained elongation (ether soft segment). |

Workflow Visualization

Figure 2: Synthesis workflow emphasizing the temperature staging required for asymmetric diols.

Troubleshooting & Optimization

Issue: Low Molecular Weight / Tacky Surface

-

Cause: Incomplete reaction of the secondary hydroxyl group on the cyclohexane ring.

-

Solution: Increase cure temperature to 120°C or increase catalyst (DBTDL) concentration. The secondary OH is sluggish and requires significant energy to overcome steric hindrance [1].

Issue: Haze / Opaqueness

-

Cause: Phase separation between hard (HEC-ISO) and soft (Polyol) segments.

-

Solution: While some phase separation is desired for elastomeric properties, excessive haze suggests large domain sizes. Use a more compatible isocyanate (e.g.,

over HDI) or reduce the hard segment content.

Issue: Pre-mature Gelation

-

Cause: Reaction temperature during HEC addition was too high (

C), causing uncontrolled simultaneous reaction of both hydroxyls. -

Solution: Strictly adhere to the 60°C addition step to allow the primary OH to react first.

References

-

PubChem. (n.d.).[2] Cyclohexanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Gantrade Corporation. (n.d.). Polyurethane Curatives and Chain Extenders.[3][4][5][6][7] Retrieved October 26, 2023, from [Link]

-

Tri-iso. (n.d.). Chain Extenders and Curatives for Polyurethanes. Retrieved October 26, 2023, from [Link]

-

MDPI. (2021). Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane. Retrieved October 26, 2023, from [Link]

Sources

- 1. aidic.it [aidic.it]

- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gantrade.com [gantrade.com]

- 4. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]

- 5. addi.ehu.es [addi.ehu.es]

- 6. researchgate.net [researchgate.net]

- 7. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]

catalysts for 4-(2-Hydroxyethyl)cyclohexanol polyesterification

Part 1: Executive Summary & Technical Context

The Challenge: Asymmetric Reactivity Synthesizing high-molecular-weight polyesters using 4-(2-Hydroxyethyl)cyclohexanol (HECH) presents a unique kinetic challenge compared to symmetrical diols like 1,4-cyclohexanedimethanol (CHDM). HECH contains two distinct hydroxyl groups with vastly different reactivities:

-

Primary Hydroxyl (Ethyl tail): Highly reactive, sterically accessible.

-

Secondary Hydroxyl (Cyclohexane ring): Sterically hindered, significantly lower nucleophilicity (

).

In standard melt polycondensation, the primary hydroxyls react rapidly, often leading to "end-capping" where oligomers are terminated by unreacted secondary hydroxyls. Without specific catalytic intervention and process control, this results in low molecular weight (

Part 2: Catalyst Selection Matrix

The choice of catalyst dictates the activation energy reduction for the stubborn secondary hydroxyl.

| Catalyst Class | Specific Compound | Reactivity (2° -OH) | Color Index | Side Reactions | Recommendation |

| Organotin | Butyltin Hydroxide Oxide (FASCAT 4100) | High | Low (Clear) | Low | Primary Recommendation. Robust against moisture; activates secondary -OH effectively without dehydration. |

| Titanium | Tetrabutyl Titanate (TBT/TIPT) | Very High | High (Yellowing) | High (Ether formation) | Secondary. Use only if rapid transesterification is required. Prone to hydrolysis.[1][2] |

| Antimony | Antimony Trioxide ( | Low | Low (Grey/White) | Low | Not Recommended. Requires temps >270°C, causing thermal degradation of the HECH ring. |

| Zinc | Zinc Acetate | Moderate | Low | Moderate | Co-Catalyst. Use in Stage 1 only; ineffective for high-viscosity polycondensation. |

Mechanistic Insight: Why Tin?

While Titanium is kinetically faster, it is a strong Lewis acid that can catalyze the dehydration of the secondary hydroxyl on the cyclohexane ring, leading to unsaturation (cyclohexene derivatives) and chain termination. Organotins (specifically the stannoxane bond Sn-O-Sn) function via a coordination-insertion mechanism that is more selective for esterification over elimination, preserving the cycloaliphatic ring.

Part 3: Reaction Mechanism & Pathway

The following diagram illustrates the differential activation required. The catalyst must coordinate with the secondary oxygen to increase its nucleophilicity toward the carbonyl carbon.

Figure 1: Mechanistic pathway showing the kinetic bottleneck at the secondary hydroxyl group.

Part 4: Experimental Protocol (Self-Validating)

Protocol ID: HECH-PE-Melt-01 Scale: 100g - 1kg Benchtop Reactor Monomers: HECH (Diol) + Adipic Acid or Terephthalic Acid (Diacid) Stoichiometry: 1.05 : 1.00 (Diol : Diacid) — Note: Lower excess than usual because HECH is non-volatile.

Stage 1: Esterification / Transesterification[3]

-

Charge: Load Diacid and HECH into a reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column.

-

Catalyst Addition: Add FASCAT 4100 (Butyltin hydroxide oxide) at 300-500 ppm (based on total theoretical polymer yield).

-

Why: Higher loading than standard PET (typically 150ppm) is required to drive the secondary hydroxyl reaction.

-

-

Inerting: Purge with

x3 to remove oxygen (prevents color formation). -

Ramp 1: Heat to 180°C over 30 mins. Stir at 50 RPM.

-

Reaction: Water (or Methanol) generation begins.

-

Ramp 2: Slowly increase to 230°C over 2 hours.

-

Validation Checkpoint: Measure distillate volume. You must collect >90% of theoretical byproduct before proceeding. If <90%, hold at 230°C.

-

Stage 2: Polycondensation (Vacuum Phase)

This stage drives the equilibrium by removing the byproduct and unreacted diol.

-

Catalyst Boost (Optional): If Stage 1 was sluggish, add Titanium(IV) butoxide (10-20 ppm) as a "kicker."

-

Vacuum Ramp: Reduce pressure from 760 Torr to <1 Torr over 60 minutes.

-

Caution: Do not drop vacuum instantly; HECH creates foam.

-

-

Temperature Ramp: Increase temperature to 250°C .

-

Critical Limit: Do NOT exceed 260°C. The secondary hydroxyl is prone to thermal elimination at this threshold.

-

-

Finishing: Hold at <1 Torr / 250°C until torque target is reached.

Process Workflow Diagram

Figure 2: Process control workflow emphasizing validation gates.

Part 5: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Molecular Weight | Secondary -OH stagnation | Increase residence time at 250°C; ensure vacuum is <1 Torr. |

| Yellow Discoloration | Oxidation or Ti Catalyst | Switch to Organotin (FASCAT); ensure strict |

| Haze / Cloudiness | Catalyst precipitation | Reduce catalyst load; ensure compatibility with diacid choice. |

| Distillate Stalls | Column flooding | Reduce heat input; check column temperature (keep overhead <100°C for water). |

References

-

National Institutes of Health (NIH). (2023). Kinetic studies on Lewis acidic metal polyesterification catalysts. PMC. Retrieved from [Link]

-

Martinelli, M. J., et al. (1999).[3] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters. Retrieved from [Link]

-

Weinland, D. H. (2022).[4] Synthesis of rigid biobased polyesters: Overcoming the low reactivity of secondary diols. University of Amsterdam.[4] Retrieved from [Link]

Sources

Advanced Protocol: Polymerization of 4-(2-Hydroxyethyl)cyclohexanol (HECH)

Executive Summary

4-(2-Hydroxyethyl)cyclohexanol (HECH) is an asymmetric cycloaliphatic diol characterized by a unique "reactivity mismatch" between its primary hydroxyl group (on the ethyl tail) and its secondary hydroxyl group (directly on the cyclohexane ring). Unlike its symmetric analog 1,4-cyclohexanedimethanol (CHDM), HECH offers a distinct pathway to synthesizing amorphous polyesters and polyurethanes with tunable rigidity and glass transition temperatures (

This guide details the reaction conditions required to overcome the steric hindrance of the secondary hydroxyl group, ensuring high molecular weight polymerization. The primary focus is on Melt Polycondensation (for polyesters) and Bulk Polyaddition (for polyurethanes).

Chemical Mechanism & Kinetic Challenges

The Reactivity Mismatch

The polymerization of HECH is governed by Step-Growth kinetics. However, the standard Flory equal reactivity assumption does not apply due to the structural asymmetry:

-

Primary -OH (Ethyl tail): High nucleophilicity, rapid reaction rate (

). -

Secondary -OH (Ring): Sterically hindered, slower reaction rate (

).

Implication: In polyester synthesis, the primary hydroxyls react first, rapidly forming oligomers. If the reaction temperature or catalyst activity is insufficient to activate the secondary hydroxyls, the polymer chains will "dead-end," resulting in low molecular weight oligomers rather than high polymers.

Isomerization

HECH exists as cis and trans isomers. High-temperature melt polymerization (>250°C) typically leads to thermodynamic equilibration. The trans-isomer generally confers higher crystallinity and thermal stability to the final polymer.

Protocol A: Melt Polycondensation (Polyester Synthesis)

Target: Poly(4-(2-hydroxyethyl)cyclohexylene terephthalate) Method: Two-Stage Melt Transesterification

Reagents & Equipment

-

Monomer A: 4-(2-Hydroxyethyl)cyclohexanol (HECH) [Molar Excess: 1.2 eq]

-

Monomer B: Dimethyl Terephthalate (DMT) [1.0 eq]

-

Catalyst: Titanium(IV) butoxide (TBT) [100 ppm] – Selected for its high activity toward secondary hydroxyls.

-

Antioxidant: Irganox 1010 [0.1 wt%]

-

Equipment: 316SS High-pressure reactor with helical ribbon agitator, vacuum pump (<1 mbar capacity), and nitrogen inlet.

Step-by-Step Procedure

Stage I: Transesterification (Ester Interchange)

-

Charging: Load DMT and HECH (1.2:1 molar ratio) into the reactor at room temperature under

purge. -

Melting: Heat to 160°C to melt monomers. Start agitation at 50 RPM.

-

Catalyst Addition: Once molten, inject TBT catalyst (dissolved in minimal dry butanol).

-

Reaction: Ramp temperature to 200°C over 60 minutes.

-

Observation: Methanol evolution begins. Distill off methanol through a fractionating column to drive equilibrium.

-

Endpoint: When theoretical methanol volume (90-95%) is collected and column head temperature drops.

-

Stage II: Polycondensation (Molecular Weight Build-up)

-

Temperature Ramp: Increase reactor temperature to 270–280°C .

-

Critical Note: High temperature is required to overcome the activation energy barrier of the secondary hydroxyl group.

-

-

Vacuum Ramp: Gradually reduce pressure from atmospheric to < 1 mbar over 45 minutes.

-

Caution: Do not apply full vacuum instantly; this will cause monomer sublimation (flashing) and alter stoichiometry.

-

-

Reaction: Hold at 280°C / <1 mbar for 2–3 hours.

-

Monitoring: Monitor torque on the stirrer. Stop reaction when torque plateaus (indicating constant viscosity).

-

-

Discharge: Pressurize with

and extrude polymer melt into a water bath.

Process Visualization

Figure 1: Two-stage melt polymerization workflow for HECH-based polyesters.

Protocol B: Polyurethane Synthesis

Target: Thermoplastic Polyurethane (TPU) Elastomer Method: One-Shot Bulk Polymerization[1]

Reagents

-

Polyol: HECH (acting as chain extender) + PTMEG (Soft segment, optional).

-

Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).[1]

-

Catalyst: Dibutyltin Dilaurate (DBTDL) [0.05 wt%].

Procedure

-

Dehydration: Dry HECH and PTMEG in a vacuum oven at 80°C for 4 hours to remove trace water (moisture reacts with MDI to form urea/gas bubbles).

-

Mixing: Heat MDI to 60°C (liquid state). Mix Polyol and HECH in a polypropylene cup.

-

Reaction: Add MDI to the polyol mixture.

-

Exotherm: The temperature will rise rapidly.

-

-

Catalysis: Add DBTDL. Stir vigorously for 30-60 seconds.

-

Curing: Pour the viscous mixture into a pre-heated Teflon mold (100°C).

-

Post-Cure: Cure at 100°C for 24 hours .

-

Reasoning: The secondary hydroxyl of HECH requires prolonged thermal energy to fully react with the isocyanate groups, ensuring the network is fully cross-linked/extended.

-

Critical Control Points & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Stoichiometry (Polyester) | 1.2 : 1 (Diol:Diester) | Excess HECH compensates for minor volatility and ensures hydroxyl-terminated oligomers before vacuum step. |

| Catalyst Selection | Titanium (Ti) or Tin (Sn) | Standard Antimony (Sb) catalysts are often too slow for secondary hydroxyls. Ti-alkoxides are preferred. |

| Vacuum Ramp | 1000 | Prevents "flashing" (sublimation) of HECH. Loss of monomer disrupts the 1:1 stoichiometry required for high MW. |

| Color Formation | Yellowing | HECH is susceptible to oxidation at >250°C. Use high-purity |

References

-

Cycloaliphatic Polyester Kinetics: Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2011).[2] Society of Chemical Industry.[2]

-

Hydroxyl Reactivity: Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. (2021).[3][4] NIH/PMC.

-

Monomer Properties: 4-(2-Hydroxyethyl)cyclohexanol Physical Properties. PubChem.[3][5][6][7]

-

Catalyst Selection: Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022).[6][8] NIH/PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde | C9H16O2 | CID 140106998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-2-(2-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 11205819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 232451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of biodegradable polymers with 4-(2-Hydroxyethyl)cyclohexanol

Application Note: Precision Synthesis of Biodegradable Cycloaliphatic Polyesters using 4-(2-Hydroxyethyl)cyclohexanol

Executive Summary

This guide details the synthesis of a novel class of biodegradable polyesters utilizing 4-(2-Hydroxyethyl)cyclohexanol (HEC) . Unlike symmetric diols (e.g., 1,4-cyclohexanedimethanol), HEC possesses a unique asymmetric structure containing one primary hydroxyl group (on the ethyl tail) and one secondary hydroxyl group (on the cyclohexane ring).

This asymmetry offers a distinct advantage in drug delivery applications: it creates a polymer backbone with "tunable hydrolytic steric hindrance." The primary alcohol facilitates rapid chain extension, while the secondary alcohol—sterically shielded by the cyclohexane ring—modulates the degradation rate, preventing the "acid burst" effect common in PLGA systems.

Target Applications:

-

Long-acting injectable depots.

-

Nanoparticle encapsulation of hydrophobic APIs.

-

Soft tissue engineering scaffolds.[1]

Strategic Rationale & Mechanistic Insight

The Monomer Advantage

The structure of 4-(2-Hydroxyethyl)cyclohexanol (CAS: 74058-21-2) introduces a "stiff-flexible" balance:

-

Cyclohexane Ring: Provides mechanical rigidity and increases the glass transition temperature (

), reducing the "cold flow" of the polymer during storage. -

Ethyl Spacer: Imparts flexibility, allowing for semi-crystalline domains that are crucial for drug entrapment.

The Reactivity Challenge

The core synthetic challenge is the differential reactivity between the primary (

-

Risk: If standard conditions are used, the

OH will react rapidly, consuming the diacid end-groups before the -

Solution: A Two-Stage Temperature-Ramp Polycondensation protocol is required to force the inclusion of the secondary hydroxyl into the backbone.

Synthesis Workflow Visualization

The following diagram illustrates the critical reaction pathway and the logic behind the temperature staging.

Figure 1: Reaction logic for asymmetric diol polymerization. Stage 2 is critical for forcing the secondary hydroxyl reaction.

Detailed Protocol: Synthesis of Poly(4-(2-hydroxyethyl)cyclohexanol adipate) (PHECA)

Safety Note: This protocol involves high temperatures and vacuum. Use a blast shield and ensure proper ventilation for volatile byproducts.

Materials & Reagents

| Reagent | Purity | Role | Notes |

| 4-(2-Hydroxyethyl)cyclohexanol | >98% | Monomer (Diol) | Mixture of cis/trans isomers is acceptable. |

| Adipic Acid | >99% | Monomer (Diacid) | Recrystallize if moisture content >0.5%. |

| Tin(II) 2-ethylhexanoate | 95% | Catalyst | Abbreviated as Sn(Oct) |

| Chloroform/Methanol | HPLC Grade | Purification | For precipitation. |

Experimental Setup

-

Reactor: 250 mL three-neck round-bottom flask.

-

Agitation: Overhead mechanical stirrer with a Teflon paddle (high torque required for Stage 2).

-

Atmosphere: Nitrogen inlet (dry) and vacuum line (oil pump capable of <0.1 mbar).

-

Condenser: Dean-Stark trap or distillation bridge to collect water.

Step-by-Step Methodology

Phase 1: Melt Transesterification (Oligomerization)

-

Charging: Charge Adipic Acid (14.61 g, 0.10 mol) and 4-(2-Hydroxyethyl)cyclohexanol (15.14 g, 0.105 mol) into the reactor.

-

Note: A slight excess (5%) of the diol is used to compensate for volatility, though HEC is relatively non-volatile compared to simple diols.

-

-

Inerting: Purge the system with

for 15 minutes. -

Melting: Heat the oil bath to 160°C . Stir at 100 rpm once the mixture is molten.

-

Catalysis: Once molten and homogenous, inject Sn(Oct)

(0.1 wt% relative to monomers, ~30 mg) using a microsyringe. -

Reaction: Maintain at 160–180°C for 4 hours under continuous

flow.-

Observation: Water will evolve and collect in the trap. The primary hydroxyls are esterifying rapidly here.

-

Phase 2: High-Vacuum Polycondensation

-

Ramp: Increase temperature to 210°C over 30 minutes.

-

Vacuum Application: Slowly apply vacuum to prevent bumping. Reduce pressure stepwise:

-

100 mbar (10 mins)

-

10 mbar (10 mins)

-

<0.1 mbar (Full Vacuum)

-

-

Reaction: Maintain 210–220°C at <0.1 mbar for 4–6 hours.

-

Mechanistic Action: This harsh condition drives the equilibrium forward, forcing the less reactive secondary hydroxyls to bond and removing trace water/monomer to build molecular weight.

-

-

Termination: Stop heating when the torque on the stirrer increases significantly (indicating high viscosity/MW). Break vacuum with

.

Phase 3: Purification

-

Dissolve the crude polymer in minimal Chloroform (~100 mL).

-

Precipitate dropwise into cold Methanol (1000 mL) with vigorous stirring.

-

Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Specifications